molecular formula C11H14N2O2 B1336399 N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE CAS No. 372948-82-8

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

Cat. No.: B1336399
CAS No.: 372948-82-8
M. Wt: 206.24 g/mol
InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N
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Description

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group attached to the pyridine ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE typically involves the reaction of 6-formylpyridine with 2,2-dimethylpropanamide under specific conditions. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a formyl group.

    N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide: Contains a chlorine atom instead of a formyl group.

    N-(6-hydroxypyridin-2-yl)-2,2-dimethylpropanamide: Features a hydroxyl group in place of the formyl group.

Uniqueness

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJATMNDDRQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432821
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372948-82-8
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.1 M isopropylmagnesium chloride in tetrahydrofuran (555.3 g, 1.20 mol) was added over 1.5 hours to the crude solution of 2-(trimethylacetylamino)-6-bromopyridine in toluene (501.2 g of crude solution from previous step, 0.500 mol) maintaining the temperature below 3° C. The resulting mixture was aged at 5° C. for 24 hours. Dimethylformamide (112.3 g, 1.54 mol) was added over 20 min maintaining the temperature at 11-15° C. After 15 min, the solution was transferred into 1 L of 10% aqueous acetic acid and the biphasic mixture stirred for 30 min. The organic phase was separated and combined with 500 mL of 20 wt % aqueous sodium hydrogen sulfite. The biphasic mixture was stirred vigorously for 45 min. The aqueous layer was separated and treated with 500 mL of 20 wt % aqueous Na2CO3, then extracted with ethyl acetate (2×500 mL). The combined organic layers were concentrated to approximately 400 mL at 50° C., 600 mmHg. The concentrate was dried over 8 g of MgSO4 and filtered to give 363.7 g of yellow solution (25.65 wt % title aldehyde, 93.28 assay g).
Quantity
0 (± 1) mol
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555.3 g
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[Compound]
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crude solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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501.2 g
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112.3 g
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1 L
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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